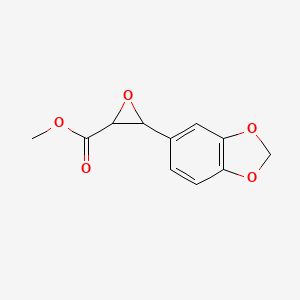

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate

描述

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate (CAS: 13605-48-6), commonly termed PMK Methyl Glycidate, is a chiral epoxide ester featuring a 1,3-benzodioxole (piperonyl) group and a methyl ester . It is widely recognized as a precursor in the synthesis of pharmaceuticals and illicit substances, including MDMA (3,4-methylenedioxymethamphetamine) . Its structure comprises a reactive oxirane (epoxide) ring, which facilitates nucleophilic ring-opening reactions critical for downstream applications .

属性

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-13-11(12)10-9(16-10)6-2-3-7-8(4-6)15-5-14-7/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSJMUCMPCFBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296069 | |

| Record name | methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39829-16-8 | |

| Record name | NSC107437 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate (commonly referred to as Methyl Benzodioxole Oxirane) is a compound of interest due to its potential biological activities. This article provides an in-depth analysis of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H10O5

- Molecular Weight : 222.196 g/mol

- CAS Number : 39829-16-8

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the context of anticancer properties and enzyme inhibition. The compound is structurally related to other benzodioxole derivatives known for their pharmacological effects.

Anticancer Activity

Research indicates that compounds containing the benzodioxole moiety exhibit significant anticancer properties. For instance, studies have demonstrated that benzodioxole derivatives can induce apoptosis in cancer cells, inhibit DNA synthesis, and affect mitochondrial membrane potential.

Table 1: Summary of Anticancer Effects

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | A549 (Lung Cancer) | 23.7 | Induces early and late apoptosis |

| Compound 5 | C6 (Rat Glioma) | 12.11 | Disturbance of mitochondrial membrane potential |

| Control | NIH/3T3 (Fibroblast) | N/A | Low toxicity observed |

In a study evaluating various benzodioxole-based thiosemicarbazone derivatives, Compound 5 was highlighted for its potent anticancer activity against A549 and C6 cell lines, showing low toxicity to normal NIH/3T3 cells .

Enzyme Inhibition

The compound's potential as an inhibitor of cholinesterases has also been explored. While some benzodioxole derivatives have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), this compound's specific activity in this regard remains less documented.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound has been shown to increase both early and late apoptosis in cancer cell lines, suggesting a role in programmed cell death.

- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, which is critical for maintaining cellular energy balance and triggering apoptosis.

- DNA Synthesis Inhibition : The compound inhibits DNA synthesis pathways, which is pivotal in cancer cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds within the benzodioxole family:

- A study published in NCBI highlighted the synthesis and evaluation of new benzodioxole derivatives for their anticancer activity against various human cancer cell lines .

- Research on thiosemicarbazones indicated that their anticancer efficacy is often linked to their ability to chelate metal ions, affecting ribonucleotide reductase activity—an essential enzyme in DNA synthesis .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate exhibits anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

There are indications that this compound may also possess neuroprotective properties. Studies have suggested that it can mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases. This opens avenues for research into treatments for conditions such as Alzheimer's and Parkinson's diseases.

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of various organic compounds. Its oxirane (epoxide) structure is particularly valuable in organic synthesis due to its reactivity, allowing for the formation of a wide range of derivatives through ring-opening reactions.

Functionalization

The compound can be functionalized to create more complex molecules with diverse functionalities. This includes the introduction of various substituents that can enhance biological activity or modify physical properties for specific applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis. This suggests potential for development as an anticancer agent.

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, this compound was tested against oxidative stress induced by hydrogen peroxide in neuronal cultures. The results indicated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls, highlighting its potential for therapeutic use in neurodegenerative disorders.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Anticancer and neuroprotective activities | Development of new therapeutic agents |

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Versatile applications in chemical synthesis |

| Functionalization | Modification of the compound to enhance biological activity or properties | Tailored compounds for specific uses |

相似化合物的比较

Variations in Ester Substituents

The ester group significantly influences physicochemical properties and regulatory status. Key analogs include:

Key Observations :

Substituents on the Aromatic Ring

Replacing the 1,3-benzodioxole group with other aromatic systems modifies electronic properties and applications:

Key Observations :

- Electron-donating groups (e.g., methoxy) increase the epoxide’s reactivity in ring-opening reactions, whereas electron-withdrawing groups (e.g., fluorine) enhance stability .

- The 1,3-benzodioxole group in PMK Methyl Glycidate is critical for MDMA synthesis, as its methylenedioxy moiety is retained in the final product .

Reactivity Trends

- Epoxide Ring-Opening : Methyl and ethyl esters undergo nucleophilic attack (e.g., by amines) more readily than bulkier esters (e.g., tert-butyl) due to reduced steric hindrance .

- Thermal Stability : tert-Butyl derivatives exhibit higher stability, making them less suitable for rapid industrial synthesis .

准备方法

Esterification of 3,4-(Methylenedioxy)phenylacetic Acid

The initial step in the synthesis typically involves the preparation of the methyl ester precursor, methyl 3,4-(methylenedioxy)phenylacetate, which serves as a key intermediate for further functionalization.

Method : Esterification of 3,4-(methylenedioxy)phenylacetic acid with methanol is performed in the presence of oxalyl chloride. Oxalyl chloride is added dropwise to methanol under an ice bath to activate the acid, followed by stirring for approximately 30 minutes to achieve ester formation.

Evidence : Infrared (IR) spectroscopy confirms the disappearance of the broad acid O–H stretch, indicating successful esterification. This method yields the methyl ester (compound 2 in related studies) with high purity and yield.

| Step | Reagents/Conditions | Outcome | Analytical Confirmation |

|---|---|---|---|

| 1 | 3,4-(Methylenedioxy)phenylacetic acid + Oxalyl chloride + Methanol (ice bath) | Methyl 3,4-(methylenedioxy)phenylacetate | IR: Loss of acid O–H band |

Formation of the Oxirane (Epoxide) Ring

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Esterification | Oxalyl chloride, methanol, ice bath | High yield, straightforward | Requires careful control of temperature |

| Epoxide Formation via Halohydrin | Sulfonyl halides, triethylamine, strong base (NaH, KOtBu) | Stereoselective, efficient cyclization | Multi-step, sensitive intermediates |

| Solid-Phase Silica Catalysis | Silica gel surface, mild conditions | Superior yields, eco-friendly | Less explored for this specific compound |

| Hydrolysis | NaOH, aqueous conditions | Converts ester to acid for further modification | Requires subsequent purification |

Detailed Research Findings and Notes

The stereoselective preparation of oxirane rings adjacent to benzodioxole moieties is commonly achieved through sulfonate intermediates followed by base-induced cyclization, as described in patent literature.

Silica gel catalysis offers a promising alternative for epoxide ring formation or functionalization, with improved yields and mild reaction conditions, though specific application to methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate requires further experimental validation.

Esterification using oxalyl chloride and methanol is a reliable and well-documented method to prepare the methyl ester precursor, confirmed by IR and NMR spectroscopic data.

Hydrolysis of methyl esters to carboxylic acids and subsequent derivatization are common in the synthesis of biologically active benzodioxole derivatives, indicating the synthetic versatility of this compound class.

常见问题

Basic: What are the standard synthetic routes for Methyl 3-(1,3-benzodioxol-5-yl)oxirane-2-carboxylate, and how can reaction conditions be optimized?

Answer:

The compound is synthesized via epoxidation of methyl cinnamate derivatives or through condensation reactions involving substituted benzodioxole precursors. A common method involves the reaction of 3,4-methylenedioxyphenylacetone with methyl chloroacetate under alkaline conditions. Optimization requires precise control of temperature (typically 0–5°C for exothermic steps), solvent selection (e.g., ethanol or THF), and stoichiometric ratios of reagents like sodium hydroxide or potassium carbonate. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product . Quantum-chemical calculations (e.g., AM1 method) suggest that reaction exothermicity and activation energy can guide optimization of temperature and pressure parameters .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Answer:

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is the gold standard for unambiguous structural determination . Complementarily, NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms functional groups and stereochemistry, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and epoxide (C-O-C, ~1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight. For polymorphic studies, differential scanning calorimetry (DSC) and powder XRD are recommended .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Safety Data Sheets (SDS) classify the compound as hazardous due to potential irritancy (skin/eyes) and recommend:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Fume hoods for handling powders or solutions.

- Spill management: Absorb with inert materials (e.g., sand) and avoid environmental release .

Storage should be in sealed containers under dry, inert conditions (argon/vacuum) to prevent hydrolysis of the epoxide ring.

Advanced: How do reaction intermediates and mechanisms differ in alternative synthesis pathways?

Answer:

Mechanistic studies reveal two key pathways:

Epoxidation route : A peracid-mediated oxidation of the double bond in methyl cinnamate derivatives, forming the oxirane ring via a cyclic transition state.

Condensation route : Nucleophilic attack of a benzodioxol-5-yl carbanion on methyl glycidate, followed by ring closure.

Isolation of intermediates (e.g., Michael adducts) via TLC or HPLC-MS is critical to track pathway dominance. Computational modeling (DFT) can predict energy barriers and transition states .

Advanced: What challenges arise in crystallographic refinement of this compound, particularly for polymorphic forms?

Answer:

Common issues include:

- Disorder in the benzodioxole ring : Resolved via SHELXL’s PART instruction to model alternate conformations .

- Hydrogen bonding networks : Graph-set analysis (as per Etter’s rules) identifies motifs like R₂²(8) dimers, which stabilize specific polymorphs .

- Twinned crystals : SHELXL’s TWIN command and ORTEP-3’s graphical interface aid in refining twinned data .

Regulatory: What legal considerations apply to the procurement and use of this compound in research?

Answer:

The compound is listed in Table I of the 1988 UN Convention against Illicit Traffic, requiring researchers to obtain controlled substance licenses. In jurisdictions like Singapore and the EU, possession without authorization violates narcotics laws, with penalties including imprisonment . Documentation must detail intended use, storage, and disposal to comply with audits.

Pharmacological: What biological activities have been reported for structurally related compounds?

Answer:

Analogues with benzodioxole and oxirane moieties exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-arylcyclohexene derivatives show activity against Staphylococcus aureus (MIC = 8 µg/mL). Mechanistic studies suggest inhibition of bacterial cell-wall synthesis or eukaryotic kinase pathways .

Analytical: What methods ensure purity and detect trace impurities in synthesized batches?

Answer:

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) resolve impurities like unreacted precursors.

- LC-MS/MS : Detects sub-ppm levels of byproducts (e.g., glycidic acid derivatives).

- Chiral GC : Confirms enantiomeric excess for stereospecific syntheses.

Reference standards (e.g., USP-grade) and forced degradation studies (acid/heat) validate method robustness .

Comparative: How do structural modifications (e.g., ester substituents) alter reactivity or biological activity?

Answer:

Replacing the methyl ester with ethyl or tert-butyl esters increases lipophilicity (logP +0.5–1.2), enhancing blood-brain barrier penetration in pharmacological studies. However, bulkier esters reduce epoxide ring stability, requiring lower-temperature storage. In vitro assays show that ethyl esters exhibit 2–3× higher cytotoxicity in cancer cell lines (IC₅₀ = 12 µM vs. 28 µM for methyl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。